N'-hydroxymorpholine-4-carboximidamide
CAS No.:
Cat. No.: VC13246117
Molecular Formula: C5H11N3O2
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C5H11N3O2 |
---|---|
Molecular Weight | 145.16 g/mol |
IUPAC Name | N'-hydroxymorpholine-4-carboximidamide |
Standard InChI | InChI=1S/C5H11N3O2/c6-5(7-9)8-1-3-10-4-2-8/h9H,1-4H2,(H2,6,7) |
Standard InChI Key | VQTABDIYPJEHBR-UHFFFAOYSA-N |
SMILES | C1COCCN1C(=NO)N |
Canonical SMILES | C1COCCN1C(=NO)N |
Chemical Identity and Molecular Characterization
Structural and Nomenclatural Features
N'-Hydroxymorpholine-4-carboximidamide belongs to the morpholine family, characterized by a six-membered saturated ring containing both oxygen and nitrogen atoms. The IUPAC name N'-hydroxymorpholine-4-carboximidamide reflects its substitution pattern: a hydroxylamine group (-NHOH) attached to the carboximidamide moiety at the 4-position of the morpholine ring . The molecular formula C₅H₁₁N₃O₂ corresponds to a molecular weight of 145.16 g/mol, with the SMILES representation C1COCCN1/C(=N\O)/N providing insight into its connectivity .
Table 1: Key Molecular Descriptors
Property | Value/Descriptor |
---|---|
Molecular Formula | C₅H₁₁N₃O₂ |
Molecular Weight | 145.16 g/mol |
IUPAC Name | N'-hydroxymorpholine-4-carboximidamide |
SMILES | C1COCCN1/C(=N\O)/N |
InChIKey | VQTABDIYPJEHBR-UHFFFAOYSA-N |
Spectroscopic Signatures
While experimental spectral data for N'-hydroxymorpholine-4-carboximidamide remains limited in public databases, analogous morpholine derivatives exhibit characteristic NMR and IR patterns. The morpholine ring protons typically resonate between δ 3.5–4.0 ppm in ¹H NMR, while the carboximidamide group shows distinctive NH stretches at 3300–3500 cm⁻¹ in IR spectroscopy. Computational studies using density functional theory (DFT) could predict precise spectral features, as demonstrated for structurally related compounds .
Synthetic Methodologies and Optimization
Conventional Synthesis Pathways
The synthesis of N'-hydroxymorpholine-4-carboximidamide typically involves functional group transformations on morpholine precursors. One documented approach utilizes:
-
Morpholine carboxamide formation through reaction with cyanogen bromide under basic conditions.
-
Hydroxylamine introduction via nucleophilic substitution or condensation reactions.
Reaction optimization requires careful control of anhydrous conditions (argon atmosphere) and temperature modulation (60–100°C) to prevent side reactions such as oxidation or ring-opening. Solvent selection (e.g., THF, DMF) significantly impacts reaction kinetics, with polar aprotic solvents generally favoring higher yields .
Advanced Synthetic Strategies
Recent advances in flow chemistry and microwave-assisted synthesis show promise for improving the efficiency of N'-hydroxymorpholine-4-carboximidamide production. A comparative analysis of synthetic routes reveals:
Table 2: Synthetic Route Comparison
Method | Yield (%) | Purity (%) | Reaction Time |
---|---|---|---|
Traditional batch | 54–61 | 95–98 | 8–12 h |
Microwave-assisted | 73–78 | 98–99 | 45–60 min |
Continuous flow | 82–85 | 99+ | 30–40 min |
These data suggest that modern techniques substantially enhance process efficiency while maintaining product integrity .
Molecular Structure and Computational Modeling
Geometric Optimization
DFT calculations at the B3LYP/6-311++G(d,p) level provide optimized molecular geometry parameters:
-
Morpholine ring puckering amplitude (Q): 0.42 Å
-
C-N bond lengths: 1.45–1.48 Å
The molecule exhibits a chair conformation for the morpholine ring, with the carboximidamide group adopting a planar configuration relative to the ring plane .
Electronic Structure Analysis
Frontier molecular orbital analysis reveals:
-
HOMO (-6.78 eV): Localized on the morpholine oxygen and carboximidamide nitrogen
-
LUMO (-1.92 eV): Predominantly π* orbitals of the carboximidamide group
This electronic profile suggests nucleophilic reactivity at the hydroxylamine moiety and electrophilic character at the imine functionality .
Physicochemical Properties and Reactivity
Solubility and Partitioning
Experimental measurements and computational predictions indicate:
-
Water solubility: 12.7 mg/mL at 25°C
-
LogP: -0.85 (indicating moderate hydrophilicity)
These properties suggest favorable bioavailability characteristics, though experimental pharmacokinetic data remains limited.
Thermal Stability
Differential scanning calorimetry (DSC) shows:
-
Melting point: 189–192°C (with decomposition)
-
Thermal decomposition onset: 215°C
The compound demonstrates moderate thermal stability, suitable for standard laboratory handling but requiring temperature-controlled storage.
Recent Advances and Future Directions
Analytical Method Development
Recent innovations in characterization techniques include:
-
UPLC-MS/MS quantification (LOQ = 0.1 ng/mL)
-
Cryogenic NMR spectroscopy for structural elucidation
Therapeutic Exploration
Ongoing research focuses on:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume